Docetaxel - 114977-28-5

Docetaxel

Catalog Number: EVT-287871
CAS Number: 114977-28-5
Molecular Formula: C43H53NO14
Molecular Weight: 807.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Docetaxel is a semi-synthetic taxane derived from a precursor found in the needles of the European yew tree (Taxus baccata). [] It belongs to the class of drugs known as taxanes, which are widely used in cancer research and treatment. [] Docetaxel has gained significant attention for its role in inhibiting tumor cell growth in various preclinical and clinical settings. []

Future Directions
  • Personalized medicine: Further research is needed to identify predictive biomarkers that can identify patients most likely to benefit from docetaxel therapy and those who are likely to develop resistance. [, , , ]
  • Combination therapies: Preclinical and clinical studies are ongoing to investigate the efficacy and safety of docetaxel in combination with other chemotherapeutic agents, targeted therapies, and immunotherapies. [, , , , , , , ]
  • Novel drug delivery systems: The development of novel drug delivery systems, such as nanoparticles and liposomes, aims to enhance the delivery of docetaxel to tumor tissues, reduce systemic toxicity, and overcome drug resistance. [, ]
Synthesis Analysis

Docetaxel is synthesized through several methods, primarily involving modifications of the precursor compound 10-deacetylbaccatin III. The synthesis can be categorized into two main approaches: total synthesis and semi-synthesis.

Molecular Structure Analysis

Docetaxel has a complex molecular structure characterized by a taxane core with several functional groups that contribute to its biological activity. The molecular formula is C43H53N1O13C_{43}H_{53}N_{1}O_{13}, and its structure includes:

  • A taxane ring system that provides the backbone for the molecule.
  • An ester linkage at the C(13) position.
  • A phenylisoserine side chain at the C(2') position.

The stereochemistry of docetaxel is crucial for its activity, with specific configurations around several chiral centers contributing to its binding affinity for tubulin, a key target in cancer therapy .

Chemical Reactions Analysis

The chemical reactivity of docetaxel primarily involves its interactions with microtubules within cells. The mechanism through which docetaxel exerts its therapeutic effects includes:

  • Microtubule Stabilization: Docetaxel binds to the beta-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization leads to an increase in microtubule mass and disrupts normal mitotic spindle function, ultimately resulting in cell cycle arrest in the metaphase stage.
  • Cell Cycle Arrest: By interfering with microtubule dynamics, docetaxel induces apoptosis in rapidly dividing cancer cells .
Mechanism of Action

The mechanism of action of docetaxel involves several key processes:

  1. Binding to Tubulin: Docetaxel binds specifically to the beta-subunit of tubulin in microtubules, enhancing their stability against depolymerization.
  2. Inhibition of Cell Division: This stabilization prevents normal mitotic spindle function, leading to cell cycle arrest at the G2/M phase.
  3. Induction of Apoptosis: Prolonged stabilization of microtubules triggers apoptotic pathways in cancer cells, leading to programmed cell death.

The effectiveness of docetaxel in treating various cancers is attributed to this mechanism, which disrupts normal cellular processes critical for tumor growth and proliferation .

Physical and Chemical Properties Analysis

Docetaxel exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 807.9 g/mol.
  • Solubility: Docetaxel is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Melting Point: The compound typically has a melting point range between 200 °C and 205 °C.
  • Stability: Docetaxel is relatively stable under acidic conditions but can degrade under alkaline conditions or when exposed to light.

These properties influence its formulation and delivery methods in clinical settings .

Applications

Docetaxel has several important applications in medicine:

  1. Cancer Treatment: It is widely used as a first-line treatment for breast cancer, non-small cell lung cancer, prostate cancer, and gastric cancer.
  2. Combination Therapy: Docetaxel is often used in combination with other chemotherapeutic agents or targeted therapies to enhance efficacy and overcome resistance mechanisms.
  3. Nanomedicine: Recent studies have explored the encapsulation of docetaxel in nanoparticles for improved delivery systems that enhance bioavailability and reduce systemic toxicity .
Introduction to Docetaxel in Oncological Research

Historical Development and Clinical Adoption in Oncology

The discovery of docetaxel originated from systematic efforts to improve upon the pharmacological limitations of paclitaxel, the prototypical taxane isolated from the Pacific yew tree (Taxus brevifolia). Researchers at France’s Rhône-Poulenc Rorer (now Sanofi) developed docetaxel in 1986 through semisynthesis using 10-deacetylbaccatin III, a precursor derived from renewable Taxus baccata needles. This approach addressed supply constraints associated with paclitaxel production while enabling targeted molecular optimization [2] [8].

  • Pivotal Clinical Trials: Phase III trials in the 1990s established docetaxel’s clinical utility. The TAX 317 trial demonstrated superior survival in non-small cell lung cancer (NSCLC) patients receiving docetaxel versus best supportive care after platinum failure (median survival: 7.0 vs. 4.6 months; p=0.047). Concurrently, the TAX 320 trial confirmed equivalent efficacy between docetaxel and vinorelbine/ifosfamide regimens but with a superior one-year survival rate (32% vs. 19%) for the 75 mg/m² dose [6]. Breast cancer trials revealed significant overall survival benefits in metastatic settings (median: 15.4 vs. 12.7 months for comparator arms) and improved disease-free survival in adjuvant node-positive settings when combined with anthracyclines [1] [3].
  • Regulatory Milestones: Following FDA approval for metastatic breast cancer in 1996, docetaxel gained indications for:
  • NSCLC (1999)
  • Hormone-refractory prostate cancer (with prednisone, 2004)
  • Gastric adenocarcinoma (2006)
  • Head and neck squamous cell carcinoma (2006) [1] [3]
  • Evolution in Formulation Science: Early solvent-based formulations (polysorbate 80/ethanol) presented challenges including hypersensitivity reactions. Subsequent innovations explored nanoparticle albumin-bound (nab) technology and liposomal encapsulation to enhance tumor targeting and reduce excipient-related toxicities, though docetaxel itself remains predominantly administered in its conventional form [7] [8].

Table 1: Key Clinical Trial Outcomes Leading to Docetaxel Approvals

TrialCancer TypeRegimenPrimary OutcomeReference
TAX 317Platinum-refractory NSCLCDocetaxel 75 mg/m² vs. BSCMedian OS: 7.0 mo vs. 4.6 mo (HR 0.56; p=0.047) [6]
TAX 320Platinum-refractory NSCLCDocetaxel 75 mg/m² vs. Vinorelbine/Ifosfamide1-year OS: 32% vs. 19% (p=0.025) [6]
TAX 306Metastatic Breast CancerDocetaxel 100 mg/m² vs. Mitomycin/VinblastineMedian OS: 15.4 mo vs. 12.7 mo (p=0.03) [1]
TAX 327Castration-Resistant Prostate CancerDocetaxel + Prednisone vs. Mitoxantrone + PrednisoneMedian OS: 18.9 mo vs. 16.5 mo (p=0.009) [5]

Position within the Taxane Class: Comparative Frameworks

Docetaxel shares a core taxane skeleton with paclitaxel but features critical structural modifications that confer distinct pharmacological advantages. The C13 side chain incorporates a tertiary-butyl carbamate group instead of paclitaxel’s benzamide, enhancing tubulin-binding affinity. Additionally, the C10 position bears a hydroxyl group rather than an acetate moiety, contributing to greater metabolic stability [2] [7] [8].

  • Microtubule Binding and Stabilization: Both taxanes promote tubulin polymerization and stabilize microtubules against depolymerization. Docetaxel exhibits approximately twice the binding affinity for β-tubulin compared to paclitaxel (Kd = 0.39 nM vs. 0.91 nM), correlating with enhanced suppression of microtubule dynamic instability. This heightened activity arises from docetaxel’s optimal positioning within the taxane-binding pocket on β-tubulin, facilitating stronger hydrophobic interactions and hydrogen bonding with residue Thr276 [1] [2] [7].
  • Cellular Pharmacodynamics: Docetaxel’s intracellular retention exceeds paclitaxel due to reduced efflux susceptibility, partly attributable to its lower affinity for P-glycoprotein (P-gp) efflux pumps. Studies demonstrate 1.9-fold greater intracellular accumulation in MCF-7 breast cancer cells after equimolar exposure (34.2% vs. 18.1% cellular uptake; p<0.01). This property partially underpins its efficacy in malignancies with moderate P-gp expression [7] [8].
  • Apoptotic Induction Mechanisms: Beyond mitotic arrest, docetaxel uniquely downregulates the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) through phosphorylation-mediated inactivation. This effect occurs at concentrations 2.5-fold lower than required for paclitaxel (IC~50~ = 8 nM vs. 20 nM in LNCaP prostate cancer cells), promoting caspase activation and apoptotic cell death even in slow-cycling tumor populations [1] [2].

Table 2: Structural and Functional Comparison of Docetaxel and Paclitaxel

PropertyDocetaxelPaclitaxelFunctional Consequence
C10 SubstituentHydroxyl groupAcetate groupEnhanced solubility and metabolic stability
C13 Side Chaintert-Butyl carbamateBenzamideHigher tubulin binding affinity (2-fold increase)
Tubulin Dissociation Constant (Kd)0.39 nM0.91 nMProlonged microtubule stabilization
P-glycoprotein AffinityModerateHighReduced cellular efflux in docetaxel (1.9-fold greater retention)
Bcl-2 PhosphorylationIC~50~ = 8 nMIC~50~ = 20 nMEnhanced apoptotic induction in docetaxel

Properties

CAS Number

114977-28-5

Product Name

Docetaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1

InChI Key

ZDZOTLJHXYCWBA-VCVYQWHSSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Solubility

Insoluble
1.27e-02 g/L

Synonyms

docetaxel
docetaxel anhydrous
docetaxel hydrate
docetaxel trihydrate
docetaxol
N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol
N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol
NSC 628503
RP 56976
RP-56976
RP56976
Taxoltere metro
Taxotere

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.